molecular formula C32H25NO4 B2763487 Fmoc-Ala(2-Anth)-OH CAS No. 1157859-82-9

Fmoc-Ala(2-Anth)-OH

Cat. No.: B2763487
CAS No.: 1157859-82-9
M. Wt: 487.555
InChI Key: CYQGAAWWCDXJIK-PMERELPUSA-N
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Description

Fmoc-Alanine(2-Anthracenyl)-OH is a derivative of alanine, an amino acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side chain is modified with an anthracenyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Alanine(2-Anthracenyl)-OH typically involves the following steps:

    Protection of Alanine: Alanine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form Fmoc-Alanine.

    Anthracenyl Group Introduction: The Fmoc-Alanine is then reacted with 2-bromoanthracene in the presence of a palladium catalyst to introduce the anthracenyl group, forming Fmoc-Alanine(2-Anthracenyl)-OH.

Industrial Production Methods

Industrial production of Fmoc-Alanine(2-Anthracenyl)-OH follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Alanine(2-Anthracenyl)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).

    Coupling Reactions: The free amine group can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base.

Common Reagents and Conditions

    Deprotection: 20% piperidine in DMF.

    Coupling: HBTU and DIPEA in DMF.

Major Products

    Deprotection: Alanine(2-Anthracenyl)-OH.

    Coupling: Peptides with the anthracenyl-modified alanine residue.

Scientific Research Applications

Fmoc-Alanine(2-Anthracenyl)-OH is used in various scientific research applications, including:

    Peptide Synthesis: It is used in the synthesis of peptides with specific modifications for studying protein interactions and functions.

    Fluorescent Probes: The anthracenyl group imparts fluorescence, making it useful in the development of fluorescent probes for biological imaging.

    Drug Development: Modified peptides containing Fmoc-Alanine(2-Anthracenyl)-OH are explored for their potential therapeutic properties.

Mechanism of Action

The mechanism of action of Fmoc-Alanine(2-Anthracenyl)-OH in peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the amino group during the coupling reactions and is removed before the next amino acid is added. The anthracenyl group can interact with other molecules through π-π stacking interactions, which can be useful in studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Alanine-OH: Lacks the anthracenyl group, used in standard peptide synthesis.

    Fmoc-Phenylalanine-OH: Contains a phenyl group instead of an anthracenyl group, used for different peptide modifications.

    Fmoc-Tryptophan-OH: Contains an indole group, used for peptides requiring aromatic side chains.

Uniqueness

Fmoc-Alanine(2-Anthracenyl)-OH is unique due to the presence of the anthracenyl group, which imparts fluorescence and allows for specific interactions in biological systems. This makes it particularly useful in applications requiring fluorescent labeling and studying molecular interactions.

Properties

IUPAC Name

(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGAAWWCDXJIK-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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